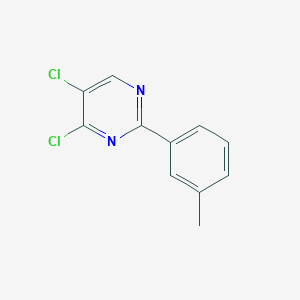

4,5-Dichloro-2-(m-tolyl)pyrimidine

Description

Chemical Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis

The pyrimidine scaffold is a fundamental heterocyclic motif in organic chemistry. As a key constituent of nucleobases in DNA and RNA, its biological relevance is profound. In modern organic synthesis, pyrimidine derivatives serve as versatile building blocks for the construction of a wide array of more complex molecules. Their electron-deficient nature makes them susceptible to nucleophilic substitution reactions, a feature that is exploited in the synthesis of various functionalized materials and pharmaceutical agents. The presence of nitrogen atoms in the ring system also allows for a range of chemical modifications, further enhancing their synthetic utility.

Historical Development and Evolution of Dichloropyrimidine Chemistry

The chemistry of dichloropyrimidines has a rich history, evolving from early investigations into the synthesis of purines and other biologically important molecules. Compounds such as 2,4-dichloropyrimidine and 4,6-dichloropyrimidine have been extensively studied and utilized as precursors in the synthesis of a multitude of derivatives. chemicalbook.comchemicalbook.com The differential reactivity of the chlorine atoms in these molecules allows for selective and sequential substitution reactions, providing a powerful tool for synthetic chemists. lifechempharma.com For instance, the chlorine at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position in 2,4-dichloropyrimidines. This regioselectivity is a key principle in the strategic synthesis of complex pyrimidine-based compounds. lifechempharma.com The development of modern cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, has further expanded the synthetic possibilities for dichloropyrimidines, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Current Research Trajectories and Scope of 4,5-Dichloro-2-(m-tolyl)pyrimidine Investigations

While specific research on this compound is limited, the current trajectories in pyrimidine chemistry allow for speculation on its potential areas of investigation. The presence of the m-tolyl group suggests that this compound could be explored in the context of medicinal chemistry, as aryl-substituted pyrimidines are known to exhibit a range of biological activities. For example, various substituted pyrimidines have been investigated as kinase inhibitors, antiviral agents, and anticancer therapeutics.

The two chlorine atoms at the 4 and 5 positions offer sites for further functionalization. Nucleophilic aromatic substitution reactions could be employed to introduce a variety of substituents, leading to the generation of a library of novel compounds for biological screening. The tolyl group itself could also influence the biological activity and physicochemical properties of the molecule. Research in this area would likely focus on the synthesis of derivatives and the evaluation of their biological profiles.

Interactive Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables provide illustrative data based on the known properties of structurally related dichloropyrimidine and tolyl-substituted pyrimidine compounds. These values are intended to be representative and may not reflect the exact experimental data for the compound .

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C11H8Cl2N2 |

| Molecular Weight | 239.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 85-95 °C |

| Boiling Point | >300 °C (decomposes) |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Insoluble in water. |

Table 2: Illustrative Spectroscopic Data for a 2-Aryl-Dichloropyrimidine Structure

| Spectroscopic Technique | Characteristic Peaks/Signals |

| 1H NMR (CDCl3, 400 MHz) | δ 8.5-8.7 (s, 1H, pyrimidine H), 7.2-7.8 (m, 4H, tolyl H), 2.4 (s, 3H, tolyl CH3) |

| 13C NMR (CDCl3, 101 MHz) | δ 160-165 (pyrimidine C), 130-140 (aromatic C), 21.5 (tolyl CH3) |

| Mass Spectrometry (EI) | m/z 238 [M]+, characteristic fragmentation pattern showing loss of Cl |

Structure

3D Structure

Properties

Molecular Formula |

C11H8Cl2N2 |

|---|---|

Molecular Weight |

239.10 g/mol |

IUPAC Name |

4,5-dichloro-2-(3-methylphenyl)pyrimidine |

InChI |

InChI=1S/C11H8Cl2N2/c1-7-3-2-4-8(5-7)11-14-6-9(12)10(13)15-11/h2-6H,1H3 |

InChI Key |

AATZJDBDNRPPBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C(C(=N2)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 4,5 Dichloro 2 M Tolyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 4,5-Dichloro-2-(m-tolyl)pyrimidine

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient heterocyclic systems like pyrimidines. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The regioselectivity of SNAr on dichloropyrimidines is highly dependent on the positions of the leaving groups and the electronic nature of other ring substituents.

In this compound, the chlorine atoms at the C4 and C5 positions possess significantly different reactivity towards nucleophiles. Based on extensive studies of related polychlorinated pyrimidines, such as 2,4,5-trichloropyrimidine, a clear reactivity hierarchy has been established. The order of reactivity for chlorine atoms in SNAr reactions is C4 > C2 >> C5. guidechem.com The chlorine at the C4 position is markedly more susceptible to nucleophilic attack than the one at C5.

This pronounced difference in reactivity is attributed to electronic factors. Attack at the C4 position allows the negative charge of the Meisenheimer intermediate to be delocalized onto the N1 and N3 nitrogen atoms, with the N1 atom providing a more stabilizing para-quinoid-like resonance structure. acs.orgstackexchange.com In contrast, attack at the C5 position does not permit direct resonance stabilization of the negative charge by the ring nitrogens, resulting in a much higher activation energy for substitution. The 2-(m-tolyl) group exerts a modest electronic influence but does not override the inherent reactivity pattern of the pyrimidine (B1678525) core.

This differential reactivity allows for the highly regioselective monosubstitution at the C4 position under controlled conditions, leaving the C5-chloro substituent intact for potential subsequent transformations. A wide range of nucleophiles can be employed for this selective functionalization.

Table 1: Predicted Selective Monosubstitution Reactions at C4

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Amine | R₂NH | 4-(Dialkylamino)-5-chloro-2-(m-tolyl)pyrimidine |

| Alkoxide | RONa | 4-Alkoxy-5-chloro-2-(m-tolyl)pyrimidine |

| Thiolate | RSNa | 4-(Alkylthio)-5-chloro-2-(m-tolyl)pyrimidine |

Achieving dual substitution on this compound presents a significant synthetic challenge due to the low reactivity of the C5-chloro group. guidechem.com Following the initial selective substitution at the more reactive C4 position, displacement of the remaining chlorine at C5 requires substantially more forcing reaction conditions, such as higher temperatures, stronger bases, or more potent nucleophiles. The deactivation of the ring towards further nucleophilic attack after the introduction of an electron-donating group (e.g., an amino or alkoxy group) at C4 further exacerbates this challenge.

Annulation reactions, which involve the formation of a new ring fused to the pyrimidine core, typically require a bifunctional nucleophile to react at two adjacent positions. For this compound, this would involve reactions at both C4 and C5. A typical strategy would involve the initial SNAr reaction of one of the nucleophilic centers of the reagent at the C4 position. The subsequent intramolecular cyclization, which requires the displacement of the C5-chloro, would be the more difficult step and likely necessitate harsh conditions to proceed, potentially limiting the scope and yield of such transformations. jchr.org

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a powerful alternative to classical substitution methods for derivatizing heterocyclic scaffolds. wikipedia.org For this compound, these reactions also exhibit high regioselectivity, primarily governed by the differential reactivity of the C-Cl bonds towards the oxidative addition step in the catalytic cycle.

The Suzuki-Miyaura coupling reaction, which couples an organic halide with an organoboron compound, is widely used for creating aryl-aryl or aryl-heteroaryl bonds. In the context of polychloropyrimidines, the reactivity of the C-Cl bonds in Suzuki coupling generally follows the same trend as in SNAr reactions: C4 > C2 >> C5. guidechem.com

Therefore, the Suzuki-Miyaura reaction on this compound is expected to occur selectively at the C4 position. This allows for the controlled introduction of an aryl or heteroaryl substituent at this position while preserving the C5-chloro for other potential reactions. The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, in the presence of a phosphine (B1218219) ligand and a base. mdpi.comnih.gov The choice of solvent and base can be critical for achieving high yields, with electron-rich boronic acids generally proving to be more effective coupling partners. mdpi.com

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling at C4

| Component | Example |

|---|---|

| Substrate | This compound |

| Coupling Partner | Arylboronic acid (Ar-B(OH)₂) |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand |

| Ligand | PPh₃, SPhos, XPhos |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | 1,4-Dioxane, Toluene, DMF/Water |

The versatility of the this compound scaffold can be further expanded using other palladium-catalyzed cross-coupling reactions, which also show a strong preference for reaction at the more activated C4 position.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the pyrimidine ring and a terminal alkyne. wikipedia.orglibretexts.org For 2,4,5-trichloropyrimidine, the reactivity of 4-Cl is much higher than that of 5-Cl, predicting a highly selective mono-alkynylation at the C4 position of the title compound. guidechem.com These reactions are typically catalyzed by a palladium complex and often use a copper(I) co-catalyst, although copper-free conditions have been developed to prevent the undesirable homocoupling of the alkyne (Glaser coupling). wikipedia.orgnih.gov

The Stille coupling utilizes an organostannane reagent to form a new carbon-carbon bond. organic-chemistry.orgwikipedia.org The reactivity pattern for Stille reactions on chloropyrimidines mirrors that of Suzuki couplings, with a strong preference for the C4 position over C5. guidechem.com This allows for the selective introduction of various groups, including alkyl, vinyl, and aryl moieties. A primary drawback of this method is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org While specific examples on 4,5-dichloropyrimidines are scarce, the established reactivity trends suggest that the reaction would proceed selectively at the C4-Cl bond, coupling it with an alkene partner to yield a 4-vinylpyrimidine (B3031536) derivative.

Table 3: Overview of C4-Selective Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Expected Product at C4 |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) (optional), Base (e.g., Et₃N) | 4-Alkynyl-5-chloro-2-(m-tolyl)pyrimidine |

| Stille | Organostannane (R-SnBu₃) | Pd Catalyst (e.g., Pd(PPh₃)₄) | 4-Substituted-5-chloro-2-(m-tolyl)pyrimidine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the synthesis of aryl amines. wikipedia.org It provides a powerful route for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. This method is highly effective for the N-functionalization of chloropyrimidines.

Applying this reaction to this compound, amination is expected to occur with high regioselectivity at the C4 position, consistent with the general reactivity trends observed in other cross-coupling reactions. The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precatalyst, the phosphine ligand, and the base. wikipedia.orglibretexts.org Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often employed to facilitate the catalytic cycle and achieve high yields under relatively mild conditions.

Table 4: Typical Conditions for Selective Buchwald-Hartwig Amination at C4

| Component | Example |

|---|---|

| Substrate | This compound |

| Coupling Partner | Primary/Secondary Amine (R¹R²NH) |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | XPhos, SPhos, RuPhos, BrettPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, 1,4-Dioxane |

Reductive Dehalogenation and Hydrogenation Studies of this compound

While specific studies on the reductive dehalogenation and hydrogenation of this compound are not extensively documented, the reactivity can be inferred from studies on analogous dichloropyrimidine compounds. Reductive dehalogenation is a process that can selectively remove halogen atoms, and it is a valuable synthetic tool.

In principle, the two chlorine atoms on this compound can be removed sequentially or simultaneously through catalytic hydrogenation. The general mechanism involves the oxidative addition of the carbon-chlorine bond to a metal catalyst (commonly palladium on carbon), followed by hydrogenolysis. The selectivity of this process—that is, which chlorine is removed first—would depend on the reaction conditions and the electronic environment of each chlorine atom. In many dichloropyrimidine systems, the chlorine at the 4-position is more reactive towards nucleophilic attack and potentially more susceptible to initial reductive cleavage due to the electronic influence of the ring nitrogens. guidechem.com However, the presence of the tolyl group at the 2-position and the adjacent chlorine at the 5-position will modulate this reactivity.

Hydrogenation of the pyrimidine ring itself is also a possibility under more forcing conditions. This would lead to the formation of tetrahydropyrimidine (B8763341) derivatives. wikipedia.org The process involves the reduction of the carbon-nitrogen double bonds within the heterocyclic ring. umich.edu

Table 1: Potential Products of Reductive Dehalogenation and Hydrogenation of this compound

| Starting Material | Reagents and Conditions | Potential Major Product(s) | Notes |

| This compound | H₂, Pd/C, base (e.g., triethylamine) | 5-Chloro-2-(m-tolyl)pyrimidine and/or 4-Chloro-2-(m-tolyl)pyrimidine | Selective removal of one chlorine atom. The ratio of products would depend on the relative reactivity of the C4-Cl and C5-Cl bonds. |

| This compound | H₂, Pd/C (excess), strong conditions | 2-(m-tolyl)pyrimidine | Complete removal of both chlorine atoms. |

| This compound | H₂, PtO₂ or Rh/C, high pressure/temp | Tetrahydro-2-(m-tolyl)pyrimidine derivatives | Hydrogenation of the pyrimidine ring in addition to dehalogenation. |

This table is illustrative and based on the general reactivity of chloropyrimidines. Specific experimental validation for this compound is required.

Cycloaddition and Rearrangement Pathways Involving the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring makes it a potential candidate for cycloaddition reactions, particularly those with inverse electron demand, where the pyrimidine acts as the diene or dienophile. mdpi.com However, the aromaticity of the pyrimidine ring means that such reactions often require specific activation, such as the presence of strong electron-withdrawing groups or photochemical conditions. libretexts.org

The Dimroth rearrangement is a well-known isomerization reaction in pyrimidine chemistry. wikipedia.orgacs.org This typically involves the reaction of a pyrimidine with a nucleophile, leading to ring opening and subsequent re-cyclization to form a different heterocyclic system. While this is more common in amino- or imino-substituted pyrimidines, the possibility of such rearrangements under specific nucleophilic conditions cannot be entirely ruled out for this compound, which could lead to the formation of other heterocyclic structures.

Ring transformation reactions, where the pyrimidine ring is converted into another ring system (e.g., a pyridine), have also been observed for certain pyrimidine derivatives, often initiated by nucleophilic attack and subsequent rearrangement. acs.org The feasibility of such a pathway for this compound would be highly dependent on the specific nucleophile and reaction conditions employed.

Exploration of Reactivity at the m-Tolyl Moiety

The m-tolyl group attached to the pyrimidine ring is essentially a substituted benzene (B151609) ring and can undergo electrophilic aromatic substitution reactions. The pyrimidine ring, being electron-withdrawing, will act as a deactivating group on the tolyl ring, directing incoming electrophiles to the positions ortho and para to the methyl group, but meta to the pyrimidine substituent.

The methyl group of the tolyl substituent is also a site of potential reactivity. It can undergo free-radical halogenation (e.g., with N-bromosuccinimide) to form a benzylic halide. This benzylic position can then be a handle for further functionalization. Oxidation of the methyl group to a carboxylic acid is also a plausible transformation using strong oxidizing agents like potassium permanganate (B83412) or chromic acid, although the pyrimidine ring's stability under such harsh conditions would need to be considered.

Table 2: Potential Reactions at the m-Tolyl Moiety of this compound

| Reaction Type | Reagents | Potential Product |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | 4,5-Dichloro-2-(3-methyl-nitro-phenyl)pyrimidine isomers |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | 4,5-Dichloro-2-(3-(bromomethyl)phenyl)pyrimidine |

| Oxidation of Methyl Group | KMnO₄ or other strong oxidizing agents | 3-(4,5-Dichloropyrimidin-2-yl)benzoic acid |

This table outlines expected reactivity based on general organic chemistry principles. The specific outcomes would require experimental investigation.

Advanced Spectroscopic and Structural Elucidation Techniques for 4,5 Dichloro 2 M Tolyl Pyrimidine Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 4,5-Dichloro-2-(m-tolyl)pyrimidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the tolyl and pyrimidine (B1678525) rings. The sole proton on the pyrimidine ring (H-6) is anticipated to appear as a singlet in the downfield region, typically around δ 8.5-9.0 ppm, due to the deshielding effect of the adjacent nitrogen atoms and chlorine substituents. The protons of the m-tolyl group will present a more complex pattern. The methyl group protons will give rise to a singlet at approximately δ 2.4 ppm. The four aromatic protons on the tolyl ring will show characteristic splitting patterns based on their coupling with each other.

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The carbon atoms of the pyrimidine ring are expected to resonate at significantly different chemical shifts. The carbon atom C-6, bonded to a hydrogen, will likely appear around δ 150-160 ppm. The chlorine-substituted carbons (C-4 and C-5) and the tolyl-substituted carbon (C-2) will have distinct shifts influenced by the electronic effects of their substituents. The carbon atoms of the m-tolyl ring will appear in the typical aromatic region of δ 120-140 ppm, with the methyl carbon appearing upfield around δ 21 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary in experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine H-6 | 8.7 | 157.0 |

| Pyrimidine C-2 | - | 165.0 |

| Pyrimidine C-4 | - | 160.0 |

| Pyrimidine C-5 | - | 130.0 |

| m-Tolyl H-2' | 8.2 | 129.0 |

| m-Tolyl H-4' | 7.4 | 128.5 |

| m-Tolyl H-5' | 7.3 | 131.0 |

| m-Tolyl H-6' | 8.1 | 126.0 |

| m-Tolyl C-1' | - | 138.0 |

| m-Tolyl C-3' | - | 138.5 |

| m-Tolyl -CH₃ | 2.4 | 21.5 |

Two-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, this would primarily be observed among the protons of the m-tolyl ring, confirming their relative positions. No cross-peaks are expected for the isolated pyrimidine proton (H-6) or the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This experiment would definitively link the pyrimidine H-6 proton to its corresponding carbon atom (C-6) and each of the m-tolyl aromatic protons to their respective carbon atoms. The methyl protons would also show a clear correlation to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly powerful for connecting the different fragments of the molecule. Key expected correlations would include the pyrimidine H-6 proton to C-2, C-4, and C-5 of the pyrimidine ring, and the protons of the m-tolyl ring to the C-2 of the pyrimidine ring, thus confirming the attachment of the tolyl group at the C-2 position.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₁₁H₈Cl₂N₂), the expected monoisotopic mass can be calculated with high precision. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, with relative intensities of approximately 9:6:1, providing strong evidence for the presence of two chlorine atoms.

Table 2: Predicted HRMS Data and Potential Fragments for this compound (Note: m/z values are for the most abundant isotopes.)

| Ion | Formula | Predicted m/z |

| [M]⁺ | C₁₁H₈Cl₂N₂ | 238.0119 |

| [M-Cl]⁺ | C₁₁H₈ClN₂ | 203.0427 |

| [M-CH₃]⁺ | C₁₀H₅Cl₂N₂ | 222.9857 |

| [C₇H₇]⁺ | C₇H₇ | 91.0548 |

| [C₄H₂Cl₂N₂]⁺ | C₄H₂Cl₂N₂ | 147.9544 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic rings and the methyl group (around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively). The C=N and C=C stretching vibrations of the pyrimidine and tolyl rings will appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are typically found in the fingerprint region, below 800 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, will complement the IR data. The symmetric breathing modes of the aromatic rings are often strong in the Raman spectrum. The C-Cl bonds should also give rise to characteristic Raman signals.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: These are general ranges and can be influenced by the specific molecular environment.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| C=N/C=C Ring Stretch | 1600-1400 | 1600-1400 |

| C-Cl Stretch | 800-600 | 800-600 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Analysis

Based on the structures of related compounds like 2,4-dichloropyrimidine, the pyrimidine ring is expected to be essentially planar. nih.govresearchgate.net The analysis would also reveal the dihedral angle between the plane of the pyrimidine ring and the plane of the m-tolyl group, which is a critical conformational parameter. Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, could also be identified, providing insights into the solid-state packing of the molecules.

Analysis of Crystal Packing and Intermolecular Interactions

A complete analysis of the crystal packing of this compound would require its crystallographic information file (CIF). This file contains the atomic coordinates, unit cell parameters, and space group information. From this data, a detailed examination of the arrangement of molecules in the crystal lattice could be performed. The analysis would focus on identifying and quantifying various non-covalent interactions that govern the supramolecular architecture. These interactions would likely include:

Hydrogen Bonds: Although a classical hydrogen bond donor may not be present, weak C–H⋯N or C–H⋯Cl hydrogen bonds could play a significant role in the crystal packing. The geometry of these interactions (distances and angles) would be systematically analyzed.

Halogen Bonds: The chlorine atoms on the pyrimidine ring could act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the nitrogen atoms of the pyrimidine ring or the π-system of the tolyl group.

π–π Stacking Interactions: The aromatic pyrimidine and tolyl rings could engage in π–π stacking. The analysis would determine the geometry of these interactions (e.g., face-to-face, offset) and the inter-planar distances.

Conformational Preferences in the Solid State

The preferred conformation in the solid state is a result of a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. The methyl group at the meta-position of the tolyl ring would influence the rotational barrier around the C-C bond connecting the two rings. A detailed analysis would compare the observed solid-state conformation with theoretical calculations (e.g., using Density Functional Theory) to understand the factors stabilizing the preferred geometry. Any significant deviation from planarity between the two rings would be a key point of discussion.

Without the experimental crystal structure data for this compound, the specific details for the sections above remain speculative and are presented here as a framework for the type of analysis that would be performed should the data become available.

Computational and Theoretical Investigations on 4,5 Dichloro 2 M Tolyl Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4,5-dichloro-2-(m-tolyl)pyrimidine. These methods model the behavior of electrons within the molecule, offering a quantitative understanding of its structure and reactivity.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of pyrimidine (B1678525) derivatives. researchgate.net By calculating the electron density, DFT methods can predict the molecule's geometry, stability, and various reactivity descriptors. For this compound, DFT calculations can reveal the distribution of electrostatic potential and identify the most likely sites for electrophilic and nucleophilic attack.

Theoretical studies on similar dichloropyrimidine systems have shown that the pyrimidine ring is electron-deficient, which influences its reactivity. acs.org The positions of the chlorine atoms and the tolyl group significantly impact the electron distribution. DFT calculations can quantify these effects, providing insights into the regioselectivity of substitution reactions. For instance, the calculated Mulliken charges on the carbon atoms of the pyrimidine ring can indicate their susceptibility to nucleophilic substitution.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value (Illustrative) | Significance |

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |

| Total Energy | -1500 Hartree | A measure of the molecule's stability. |

| Mulliken Charge on C4 | +0.35 e | Suggests a high susceptibility to nucleophilic attack. |

| Mulliken Charge on C5 | +0.15 e | Indicates a lower susceptibility to nucleophilic attack compared to C4. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy and localization of these orbitals are crucial in predicting how a molecule will interact with other chemical species. numberanalytics.com

For this compound, the LUMO is expected to be localized primarily on the pyrimidine ring, particularly on the carbon atoms bonded to the chlorine atoms. This indicates that the molecule will act as an electrophile in reactions with nucleophiles. The energy of the LUMO is a key indicator of the molecule's electrophilicity; a lower LUMO energy corresponds to higher reactivity towards nucleophiles. Conversely, the HOMO, likely distributed over the tolyl group and the pyrimidine ring, governs the molecule's nucleophilic character.

FMO analysis of halogenated heterocyclic compounds suggests that the selection of the appropriate LUMO (LUMO or LUMO+1) is critical for correlating with observed reactivity trends in nucleophilic substitutions. wuxiapptec.com The relative energies and lobe distributions on the C-Cl bonds determine which orbital governs the reaction.

Table 2: Illustrative FMO Properties for this compound

| Orbital | Energy (eV) (Illustrative) | Localization | Implied Reactivity |

| HOMO | -8.5 | Primarily on the m-tolyl group and N atoms | Moderate nucleophilicity |

| LUMO | -1.2 | Primarily on the C4 and C5 atoms of the pyrimidine ring | High electrophilicity, susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 7.3 | - | Indicates high kinetic stability |

Note: The values in this table are illustrative and represent typical data obtained from FMO analysis for similar molecules.

Molecular Modeling and Dynamics Simulations for Conformational Landscape Analysis

The three-dimensional structure and flexibility of this compound are key to its interactions with other molecules, particularly in biological systems. Molecular modeling and dynamics simulations are employed to explore the conformational landscape of the molecule. nih.gov These methods can identify the most stable conformations and the energy barriers between them.

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the tolyl group to the pyrimidine ring. Molecular mechanics or more advanced quantum mechanical methods can be used to calculate the potential energy surface for this rotation. This analysis reveals the preferred dihedral angle and the rotational energy barrier.

Molecular dynamics simulations can provide further insights by simulating the movement of the atoms over time, taking into account temperature and solvent effects. This can reveal dynamic conformational changes that might be important for its reactivity or biological activity. Such studies have been instrumental in understanding the binding of pyrimidine derivatives to biological targets like kinases. nih.govdovepress.com

Theoretical Prediction of Reaction Mechanisms and Transition States for Derivatives

Computational chemistry allows for the detailed exploration of reaction pathways for the synthesis and modification of this compound derivatives. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction mechanism can be determined.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common transformation for dichloropyrimidines, theoretical calculations can elucidate the structure of the Meisenheimer complex (the intermediate) and the associated activation energies. acs.org This can help predict the regioselectivity of the substitution, i.e., whether the nucleophile will preferentially attack the C4 or C5 position. DFT calculations can also model the catalytic cycle in palladium-catalyzed cross-coupling reactions, which are frequently used to create C-C bonds with pyrimidine derivatives. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies of Dichloropyrimidine Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. researchgate.net For dichloropyrimidine derivatives, a QSRR model could predict the rate constants or yields of a particular reaction based on calculated molecular descriptors.

To develop a QSRR model, a dataset of dichloropyrimidine derivatives with known reactivity data is required. A wide range of molecular descriptors, such as electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), and topological descriptors, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. While specific QSRR studies on this compound are not prevalent, the principles have been applied to other pyrimidine series to guide the design of molecules with desired reactivity profiles. mdpi.com

Applications of 4,5 Dichloro 2 M Tolyl Pyrimidine in Advanced Chemical Research and Methodological Development

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The 4,5-dichloro-2-(m-tolyl)pyrimidine scaffold is an important precursor for the synthesis of a wide array of complex organic molecules. The two chlorine atoms at the 4 and 5 positions of the pyrimidine (B1678525) ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various functional groups.

Precursor to Heterocyclic Systems and Macrocycles

The reactivity of the C-Cl bonds in this compound makes it an ideal starting material for the construction of fused heterocyclic systems. By reacting with bifunctional nucleophiles, it can undergo cyclization reactions to form novel polycyclic aromatic compounds. For instance, reaction with dinucleophiles such as 1,2-diaminobenzene could lead to the formation of pyrimido[4,5-b]quinoxalines.

Furthermore, this compound can serve as a rigid building block in the synthesis of macrocycles. Stepwise substitution of the two chlorine atoms with flexible linkers containing nucleophilic end groups can lead to the formation of macrocyclic structures with a pre-organized pyrimidine unit. Such macrocycles are of interest in host-guest chemistry and for mimicking biological systems. The synthesis of macrocycles often involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

| Starting Material | Reactant | Resulting Heterocyclic System | Potential Application |

| This compound | 1,2-Diaminobenzene | Pyrimido[4,5-b]quinoxaline derivative | Organic electronics, sensing |

| This compound | Ethane-1,2-diamine | Diazacycloalkano[d]pyrimidine derivative | Chelating agent |

| This compound | Bis(cysteine) peptide | Thioether-linked peptide macrocycle | Peptidomimetic research |

Building Block for Ligands and Catalytic Systems

The nitrogen atoms within the pyrimidine ring of this compound can act as coordination sites for metal ions. By replacing the chlorine atoms with other donor groups (e.g., phosphines, amines, or thiols), a variety of mono- and bidentate ligands can be synthesized. The m-tolyl group can be used to fine-tune the steric and electronic properties of the resulting metal complexes, which in turn can influence their catalytic activity and selectivity.

For example, substitution with diphenylphosphine groups could yield a bidentate P,P-ligand. Such ligands are valuable in transition-metal-catalyzed cross-coupling reactions. The development of novel ligands is crucial for advancing catalytic processes in organic synthesis.

| Ligand Type | Synthetic Approach from this compound | Potential Catalytic Application |

| Bidentate N,N-Ligand | Sequential substitution with two different amine nucleophiles | Asymmetric catalysis |

| Bidentate P,P-Ligand | Reaction with lithium diphenylphosphide | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Pincer Ligand | Multi-step synthesis to introduce donor arms at C4 and C6 (if starting from a related precursor) | Dehydrogenation reactions |

Contributions to Materials Science and Engineering

While specific research on this compound in materials science is not widely documented, the properties of related pyrimidine derivatives suggest several potential applications.

The extended π-system of the pyrimidine ring, when incorporated into larger conjugated molecules, can give rise to interesting photophysical properties. By strategically substituting the chloro groups with electron-donating or electron-withdrawing groups, the electronic properties of the molecule can be modulated, making it a candidate for use in the development of organic dyes. Such dyes could find applications in dye-sensitized solar cells or as fluorescent probes. mdpi.com

In the realm of polymer chemistry, dichloropyrimidines can be used as monomers in polymerization reactions. For example, polycondensation with aromatic diols or diamines via nucleophilic substitution could lead to the formation of novel polymers with high thermal stability and specific electronic properties. The incorporation of the tolyl-pyrimidine unit into the polymer backbone would influence the polymer's solubility, morphology, and performance in electronic devices.

Utilization in the Development of Novel Synthetic Methodologies

The unique reactivity of this compound can be exploited in the development of new synthetic methods. The differential reactivity of the two chlorine atoms, influenced by the electronic nature of the 2-(m-tolyl) group, could be harnessed for regioselective functionalization. Methodologies that allow for the selective substitution of one chlorine atom over the other would be of significant value in organic synthesis.

Furthermore, this compound can be used as a substrate to explore new catalytic cross-coupling reactions. For instance, developing catalytic systems that can selectively activate one C-Cl bond for a Suzuki or Sonogashira coupling, while leaving the other intact for subsequent transformations, would represent a significant advancement in synthetic methodology.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound makes it an interesting candidate for studies in supramolecular chemistry. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the chlorine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly being used in crystal engineering. mdpi.com

The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions involving the pyrimidine and tolyl rings could lead to the formation of well-defined supramolecular architectures in the solid state. The study of the self-assembly of this molecule could provide insights into the design of new crystalline materials with desired properties, such as porosity or non-linear optical activity. The m-tolyl group can play a crucial role in directing the self-assembly process through steric hindrance and van der Waals interactions.

| Interaction Type | Participating Groups | Potential Supramolecular Motif |

| Hydrogen Bonding | Pyrimidine nitrogen atoms | Dimer or catemer formation |

| Halogen Bonding | Chlorine atoms and a halogen bond acceptor | 1D chains or 2D networks |

| π-π Stacking | Pyrimidine and tolyl rings | Columnar or herringbone packing |

Future Research Directions and Unexplored Frontiers in 4,5 Dichloro 2 M Tolyl Pyrimidine Chemistry

Emerging Synthetic Strategies and Sustainable Approaches for Pyrimidine (B1678525) Scaffolds

The synthesis of pyrimidine derivatives is moving towards more efficient and environmentally benign methodologies. nih.gov For a compound like 4,5-Dichloro-2-(m-tolyl)pyrimidine, future research will likely focus on adopting green chemistry principles to improve its production. nih.govnih.gov Traditional multi-step syntheses are often robust but can be resource-intensive. ijsat.org Emerging strategies aim to mitigate these drawbacks.

Microwave-assisted synthesis, for example, offers significantly reduced reaction times, higher yields, and cleaner reaction profiles by ensuring uniform and rapid heating. nih.govbohrium.combenthamdirect.com Another promising area is the development of multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyrido[2,3-d]pyrimidines in a single step, thereby increasing atom economy and reducing waste. benthamdirect.com Flow chemistry is also gaining traction, providing a platform for safer, more scalable, and highly controlled synthesis, which would be beneficial for the industrial production of pyrimidine-based compounds. ijsat.org The use of solvent-free reaction conditions or recyclable, greener solvents is a key aspect of making pyrimidine synthesis more sustainable. nih.govbenthamdirect.com

Table 1: Comparison of Synthetic Approaches for Pyrimidine Scaffolds

| Synthetic Strategy | Description | Potential Advantages for this compound | References |

|---|---|---|---|

| Conventional Synthesis | Classical cyclocondensation reactions, often requiring harsh conditions and long reaction times. | Well-established and reliable methods. | ijsat.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid and efficient heating. | Faster reaction rates, higher yields, and reduced environmental impact. | nih.govbohrium.combenthamdirect.com |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form the final product. | High atom economy, simplified procedures, and rapid library generation. | benthamdirect.com |

| Flow Chemistry | Reactions are performed in a continuously flowing stream within a reactor. | Enhanced safety, scalability, and precise control over reaction parameters. | ijsat.org |

| Green Catalysis | Use of environmentally benign catalysts and solvents. | Reduced waste, improved sustainability, and often milder reaction conditions. | nih.gov |

Unraveling Novel Reactivity Patterns and Unconventional Transformations

The two chlorine atoms at the C4 and C5 positions of this compound are prime sites for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com While these reactions are well-understood, future research will delve into more nuanced and selective transformations. A major frontier is the direct C-H functionalization of the pyrimidine or the tolyl ring, which avoids the need for pre-functionalized starting materials. nih.govthieme-connect.com

Transition-metal catalysis, particularly with palladium, has been instrumental in developing C-H activation methods for pyrimidines, allowing for the introduction of aryl, alkyl, and other functional groups directly onto the heterocyclic core. thieme-connect.comresearchgate.net For this compound, this could enable selective modification at the C6 position or on the tolyl ring. Furthermore, exploring metal-free C-H borylation could provide access to novel organoboron derivatives, which are highly valuable synthetic intermediates. rsc.org Research into the regioselective functionalization of 2,4-dichloropyrimidines has shown that specific bases can direct metalation to the C6 position, a strategy that could be adapted for this molecule to create complex analogues. nih.gov

Table 2: Potential Unconventional Transformations for this compound

| Transformation Type | Description | Potential Outcome | References |

|---|---|---|---|

| C-H Arylation/Alkenylation | Direct coupling of a C-H bond with an aryl or vinyl halide. | Functionalization at the C6-position or on the tolyl ring without pre-activation. | nih.govthieme-connect.com |

| Directed ortho-Metalation (DoM) | Using the pyrimidine nitrogen as a directing group to functionalize the tolyl ring. | Selective introduction of substituents at the ortho positions of the m-tolyl group. | researchgate.net |

| Regioselective SNAr Reactions | Controlling which chlorine atom is substituted by varying reaction conditions or nucleophiles. | Stepwise and selective synthesis of di-substituted pyrimidines with different groups at C4 and C5. | mdpi.comnih.gov |

| Metal-Free C-H Borylation | Introduction of a boryl group at a C-H bond without a transition metal catalyst. | Formation of versatile boronate ester derivatives for further cross-coupling reactions. | rsc.org |

Integration of Advanced Analytical Techniques and Automation in Research

To accelerate the discovery and optimization of reactions involving this compound, modern research workflows increasingly rely on advanced analytical techniques and automation. High-Throughput Screening (HTS) allows for the rapid testing of thousands of reaction conditions, enabling the swift identification of optimal catalysts, solvents, and temperatures for a given transformation. nih.govnih.gov

For detailed analysis, techniques like High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) are invaluable. oup.com These methods allow for the precise quantification of reactants, products, and intermediates, even at very low concentrations, providing crucial data for mechanistic studies and reaction optimization. nih.gov Automated synthesis platforms can execute numerous reactions in parallel, handling everything from reagent dispensing to work-up and analysis, which dramatically increases research productivity. chemspeed.comyoutube.com The integration of these technologies will be essential for efficiently exploring the vast chemical space accessible from this compound.

Table 3: Advanced Analytical and Automation Tools in Pyrimidine Research

| Technique/Tool | Application | Benefit for Research on this compound | References |

|---|---|---|---|

| High-Throughput Screening (HTS) | Rapidly screen large libraries of compounds or reaction conditions. | Fast optimization of synthetic routes and discovery of new reactivity. | nih.govumn.edu |

| Automated Parallel Synthesis | Robotic platforms that perform multiple reactions simultaneously. | Increased efficiency in library synthesis and reaction condition scouting. | chemspeed.com |

| HPLC-MS/MS | Highly sensitive method for separation and detection of chemical species. | Accurate quantification of products and byproducts; facilitates mechanistic studies. | oup.comnih.gov |

| Real-Time Reaction Monitoring | In-situ analysis of a reaction as it proceeds (e.g., using IR or NMR). | Provides detailed kinetic data and helps in understanding reaction mechanisms. | youtube.com |

Application of Machine Learning and AI in Predicting Pyrimidine Reactivity

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. nih.govmdpi.com For this compound, these computational tools can predict reaction outcomes, suggest optimal synthetic routes, and even propose novel molecular structures with desired properties. lmu.deyoutube.com Supervised learning models can be trained on existing reaction data to predict yields and selectivities for new combinations of reactants and catalysts. ucla.edu

Table 4: Role of Machine Learning and AI in Pyrimidine Chemistry

| AI/ML Application | Description | Potential Impact on this compound Research | References |

|---|---|---|---|

| Reaction Outcome Prediction | Models trained to predict the major product and yield of a reaction. | In-silico screening of potential reactions to prioritize promising experiments. | acs.orgnih.gov |

| Retrosynthesis Planning | AI algorithms suggest synthetic pathways to a target molecule. | Design of efficient synthetic routes to complex derivatives. | lmu.de |

| Property Prediction | Predicting physicochemical or biological properties from molecular structure. | Virtual screening of hypothetical derivatives for desired characteristics (e.g., bioactivity). | nih.govscirp.org |

| Reaction Optimization | Algorithms that suggest new experiments to perform to optimize a reaction. | Accelerated development of high-yielding and selective synthetic methods. | ucla.edu |

Identification of New Non-Conventional Research Applications beyond Current Scope

While pyrimidine derivatives are extensively studied for their medicinal applications, their utility extends to other fields such as materials science. nih.govresearchgate.netrroij.com Future research on this compound should explore these non-conventional applications. The electron-deficient nature of the pyrimidine ring, combined with the potential for creating extended π-conjugated systems through functionalization, makes these compounds interesting candidates for organic electronics. thieme-connect.com

Derivatives of this compound could be investigated as components of Organic Light-Emitting Diodes (OLEDs) or as fluorescent sensors. researchgate.net The ability to tune the electronic properties through substitution on the tolyl ring and at the chloro positions provides a pathway to materials with specific optical and electronic characteristics. Another potential application is in agrochemicals, where pyrimidine scaffolds are known to exhibit herbicidal and fungicidal activities. mdpi.comnih.gov Exploring the bioactivity of novel derivatives in this context could lead to the development of new crop protection agents.

Table 5: Potential Non-Conventional Applications

| Application Area | Scientific Rationale | Potential Role of this compound Derivatives | References |

|---|---|---|---|

| Organic Electronics | The pyrimidine ring is an electron-deficient heterocycle suitable for n-type materials. | Components in Organic Light-Emitting Diodes (OLEDs) or organic semiconductors. | thieme-connect.comresearchgate.net |

| Fluorescent Probes | Functionalization can lead to compounds with specific fluorescence responses to analytes. | Development of chemical sensors for metal ions or other specific molecules. | researchgate.net |

| Agrochemicals | Pyrimidine derivatives are known to have herbicidal and fungicidal properties. | Active ingredients in new pesticides or herbicides. | mdpi.comnih.gov |

| Corrosion Inhibitors | Nitrogen-containing heterocycles can adsorb onto metal surfaces to prevent corrosion. | Development of novel, non-toxic corrosion inhibitors for industrial applications. | researchgate.net |

Addressing Persistent Challenges and Defining New Research Avenues

Despite its potential, research on this compound faces several challenges that also define future research avenues. A primary challenge is achieving high regioselectivity in substitution reactions. Developing synthetic methods that can reliably distinguish between the C4 and C5 positions, as well as between the different C-H bonds on the aromatic rings, is a critical goal. ijsat.org Overcoming the often harsh conditions required for some transformations while maintaining functional group tolerance is another persistent issue.

Future research should focus on a synergistic approach, combining insights from mechanistic studies with the predictive power of AI to design highly selective and efficient reactions. nih.gov The development of novel catalytic systems tailored for dichloropyrimidines will be crucial. nih.gov A significant new avenue will be the synthesis and evaluation of hybrid molecules where this compound is linked to other pharmacophores or functional materials to create conjugates with unique, synergistic properties. ijsat.orgnih.gov Ultimately, the continued exploration of this versatile scaffold promises to yield not only a deeper understanding of fundamental chemical reactivity but also novel molecules that can address challenges in medicine, materials science, and beyond. researchgate.nettandfonline.com

Q & A

Q. What are the recommended synthetic routes for 4,5-Dichloro-2-(m-tolyl)pyrimidine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves chlorination of a hydroxy-substituted pyrimidine precursor. For example, 4,6-dihydroxy-2-methylpyrimidine can be converted to dichloro derivatives using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions . Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Purity should be confirmed by HPLC (>98% purity, C18 column, acetonitrile/water mobile phase) and melting point analysis.

Q. What spectroscopic techniques are optimal for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., m-tolyl aromatic protons at ~7.2–7.5 ppm, pyrimidine ring carbons at ~160–165 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ expected at m/z 269.01).

- X-ray Crystallography : Single-crystal analysis to resolve stereoelectronic effects (e.g., planarity of the pyrimidine ring and dihedral angles with the m-tolyl group) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid contact with oxidizers (e.g., peroxides, chlorates) and reducing agents (e.g., LiAlH₄) due to incompatibility risks .

- PPE : Use nitrile gloves, safety goggles, and fume hoods. Monitor liver function periodically via serum ALT/AST tests if chronic exposure is suspected .

Advanced Research Questions

Q. How does the m-tolyl substituent influence the electronic properties and reactivity of the pyrimidine ring?

Methodological Answer: The m-tolyl group introduces steric hindrance and electron-donating effects via hyperconjugation. Computational studies (DFT, B3LYP/6-31G*) can map charge distribution and frontier molecular orbitals (HOMO/LUMO). Compared to o- or p-tolyl analogs, the m-substituent minimizes steric clashes, enhancing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Experimental validation via Hammett σ constants or kinetic isotope effects is recommended.

Q. How can contradictory data on reaction yields in dichlorination reactions be resolved?

Methodological Answer: Contradictions often arise from varying reaction conditions (solvent polarity, catalyst loading). Systematic optimization using Design of Experiments (DoE) is advised:

Q. What strategies enhance the stability of this compound in aqueous media for biological assays?

Methodological Answer:

- Formulation : Use DMSO stock solutions (10 mM) stored at -20°C. Avoid prolonged exposure to pH >7.0 (risk of hydrolysis).

- Stabilizers : Add 0.1% BSA to buffer systems to reduce nonspecific binding .

- Degradation Monitoring : LC-MS/MS to detect hydrolyzed products (e.g., hydroxy-pyrimidine derivatives).

Q. How can this compound be utilized in developing kinase inhibitors?

Methodological Answer: The dichloro-pyrimidine core serves as a hinge-binding motif in kinase active sites. Functionalization at the 2-position (m-tolyl) enhances hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.